Dusquetide TFA

Oral Mucositis Head and Neck Cancer Supportive Oncology

Select Dusquetide TFA as your p62-dependent innate immunity tool. This first-in-class IDR peptide offers clean mechanistic studies without direct antimicrobial confounding, validated by Phase 3 oral mucositis data. TFA salt ensures consistent solubility and storage stability for reproducible assays. Procurement is guided by clear patent status through 2028.

Molecular Formula C27H48F3N9O7
Molecular Weight 667.7 g/mol
Cat. No. B8117610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDusquetide TFA
Molecular FormulaC27H48F3N9O7
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1
InChIKeyGXYMDUKXWOGALD-JZSNIJFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dusquetide TFA (SGX942 TFA): A First-in-Class Innate Defense Regulator Peptide for Preclinical and Clinical Immunomodulation Research


Dusquetide TFA (trifluoroacetate salt of SGX942, CAS free base: 931395-42-5) is a synthetic 5-amino acid peptide belonging to the innate defense regulator (IDR) class . As a first-in-class compound, it functions not through direct antimicrobial activity but by binding to the ZZ domain of sequestosome-1 (p62/SQSTM1), an intracellular scaffold protein, thereby modulating the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) [1]. The TFA salt form provides enhanced peptide stability and handling properties for research applications, with molecular formula C₂₇H₄₈F₃N₉O₇ and molecular weight 667.72 g/mol [2]. Dusquetide has advanced to Phase 3 clinical evaluation for oral mucositis in head and neck cancer patients, representing the most clinically mature IDR-class compound available for translational immunology research [3].

Why Dusquetide TFA Cannot Be Substituted by Other IDR Peptides or Antimicrobial Peptides in p62-Mediated Innate Immunity Research


Substitution of Dusquetide TFA with structurally or functionally adjacent peptides introduces critical experimental confounders that invalidate cross-study comparisons. Unlike IDR-1018 (a 12-residue cationic peptide with direct antibacterial MIC values of 16 μg/mL against MRSA) or plectasin (a fungal defensin with potent Gram-positive bactericidal activity), Dusquetide is a 5-amino acid peptide that lacks direct antimicrobial activity and operates exclusively through p62 binding and downstream modulation of MAPK p38 and C/EBP signaling [1]. Furthermore, the TFA counterion in Dusquetide TFA confers distinct solubility (10 mM in DMSO) and storage stability characteristics that differ from acetate salt forms of comparator peptides, affecting experimental reproducibility in cell-based assays . The compound's clinical validation in Phase 2 and Phase 3 trials for oral mucositis establishes a translational benchmark that cannot be extrapolated to other IDR-class peptides lacking equivalent human efficacy data [2].

Quantitative Differentiation Evidence for Dusquetide TFA: Head-to-Head and Cross-Study Comparisons with IDR-1018, Plectasin, and Apremilast


Clinical Efficacy in Oral Mucositis: Dusquetide Phase 2 Dose-Response versus Placebo and Indirect Comparison with Apremilast

In a Phase 2 randomized, double-blind, placebo-controlled study (N=111 head and neck cancer patients receiving chemoradiation), Dusquetide (SGX942) at 1.5 mg/kg IV demonstrated a 50% reduction in median duration of severe oral mucositis (SOM, WHO Grade ≥3) across all patients, and a 67% reduction in patients receiving the most aggressive cisplatin-based chemoradiation [1]. In a separate comparative analysis, Dusquetide showed mean oral ulcer healing time of 6.1 days versus 6.3 days for apremilast, with no statistically significant difference between the two agents [2].

Oral Mucositis Head and Neck Cancer Supportive Oncology Immunomodulation

Mechanism of Action: p62 Binding Specificity Distinguishes Dusquetide from Direct-Acting Antimicrobial Peptides

Dusquetide binds specifically to the ZZ domain of sequestosome-1 (p62/SQSTM1), modulating the p62-RIP1 complex, increasing p38 phosphorylation, and enhancing C/EBP expression without activating autophagy [1]. In contrast, IDR-1018 (12-residue cationic peptide) operates via direct membrane interaction and exhibits measurable direct antibacterial activity with MIC values of 16 μg/mL against MRSA USA300 LAC, MRSA SAP 0017, and S. epidermidis ATCC14990 . Plectasin, a fungal defensin, demonstrates direct bactericidal activity against Gram-positive bacteria with MIC values ranging from 0.78 μg/mL (S. simulans) to 1-16 μg/mL (various Staphylococcus and Streptococcus species) [2].

p62/SQSTM1 Innate Immunity Target Engagement Mechanism of Action

Intellectual Property and Composition-of-Matter Protection: Dusquetide Patent Exclusivity through 2028

Dusquetide and related IDR analogs are protected by composition-of-matter patents granted in the United States and Europe, with validity extending through 2028 [1]. This patent estate covers both the dusquetide molecule itself and structurally related IDR analog peptides, creating a defined legal barrier that prevents generic substitution or commercialization of closely related peptide sequences [2]. In contrast, IDR-1018 and plectasin have distinct patent landscapes and are not subject to the same composition-of-matter claims that protect the dusquetide core structure [3].

Patent Protection Composition of Matter Drug Development Procurement

TFA Salt Form: Solubility and Stability Characteristics Relative to Free Base and Acetate Salt Comparators

Dusquetide TFA (trifluoroacetate salt) demonstrates solubility of 10 mM in DMSO and exhibits stability at -20°C for 1 year as powder, and at -80°C for 2 years when stored sealed and protected from moisture and light . The TFA counterion enhances peptide handling characteristics and ensures consistent ionization state for reproducible assay conditions. In comparison, IDR-1018 is commonly supplied as an acetate salt with distinct solubility and stability profiles that may affect experimental reproducibility across different buffer systems . Plectasin and its derivatives are typically formulated as recombinant proteins rather than synthetic peptides, introducing batch-to-batch variability concerns not present with the chemically synthesized Dusquetide TFA .

Peptide Formulation TFA Salt Solubility Stability Research Reagent

Clinical Development Stage: Phase 3 Evaluation versus Preclinical-Only IDR Comparators

Dusquetide (SGX942) is the only IDR-class compound to have completed a pivotal Phase 3 clinical trial (DOM-INNATE study) evaluating efficacy in decreasing the duration of severe oral mucositis in head and neck cancer patients receiving chemoradiation [1]. The compound has received Fast Track Designation from the FDA and Promising Innovative Medicine designation from the UK MHRA [2]. In contrast, IDR-1018 remains at the preclinical stage with published studies limited to in vitro macrophage differentiation assays and animal infection models, lacking any human clinical efficacy data [3]. Plectasin derivatives (e.g., NZ2114) have shown in vitro antimycobacterial activity but have not advanced to clinical evaluation for any indication [4].

Clinical Development Phase 3 Trial Translational Research Oral Mucositis Fast Track Designation

Optimal Research and Procurement Applications for Dusquetide TFA Based on Quantitative Differentiation Evidence


p62/SQSTM1-Mediated Innate Immune Signaling Studies Requiring Exclusive Target Engagement

Dusquetide TFA is the optimal tool compound for investigating p62-dependent innate immune signaling pathways without confounding direct antimicrobial effects. Unlike IDR-1018 (MIC 16 μg/mL against MRSA) or plectasin (MIC 0.78-16 μg/mL against Gram-positive bacteria), Dusquetide demonstrates no direct antibacterial activity and operates exclusively through p62 ZZ domain binding and downstream modulation of p38 MAPK and C/EBP [1]. This exclusivity enables clean mechanistic studies of p62's role in DAMP/PAMP sensing and inflammatory resolution [2].

Translational Oral Mucositis Research with Clinical Benchmarking Capability

For researchers developing interventions for chemoradiation-induced oral mucositis, Dusquetide TFA provides a clinically validated benchmark compound with established Phase 2 efficacy metrics (50% reduction in median SOM duration across all patients; 67% reduction in aggressive CRT subgroup at 1.5 mg/kg IV) [1]. The compound's Phase 3 DOM-INNATE study completion provides a translatable dataset that no other IDR-class peptide offers, enabling cross-study calibration and head-to-head experimental design [2].

IDR-Class Pharmacology Studies Requiring Composition-of-Matter Certainty

For academic or industrial research programs with potential translational or commercial endpoints, Dusquetide TFA procurement is supported by defined composition-of-matter patent protection through 2028 [1]. This legal clarity distinguishes Dusquetide from other IDR peptides with less defined or expired patent estates, providing procurement teams with documented freedom-to-operate guidance for research reagent use [2].

Standardized Peptide Immunomodulation Assays Requiring Reproducible Solubility and Stability

Dusquetide TFA's defined solubility (10 mM in DMSO) and validated long-term storage stability (-20°C for 1 year, -80°C for 2 years as powder) enable standardized assay protocols across multiple experimental replicates and collaborating laboratories [1]. The TFA salt form ensures consistent ionization state, reducing the experimental variability observed with acetate salt forms of comparator IDR peptides or batch-variable recombinant proteins [2].

Technical Documentation Hub

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